Ethyl 2-(4-bromonaphthalen-1-yl)acetate
Description
Ethyl 2-(4-bromonaphthalen-1-yl)acetate is an organic ester featuring a naphthalene core substituted with a bromine atom at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₄H₁₃BrO₂ (molecular weight: 293.16 g/mol). This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cascade reactions for benzene annulation and as a precursor for pharmaceuticals or functional materials .
Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Luan et al. employed it in a cascade reaction involving intramolecular alkyne bridging C–H activation, highlighting its role in constructing complex aromatic systems . Similar methodologies, such as those described for Ethyl (4-bromonaphthalen-1-yl)phenylalaninate, utilize palladium diacetate, BINAP ligand, and cesium carbonate in toluene under inert conditions .
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
ethyl 2-(4-bromonaphthalen-1-yl)acetate |
InChI |
InChI=1S/C14H13BrO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3 |
InChI Key |
MSJGJEKWFOPWBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares Ethyl 2-(4-bromonaphthalen-1-yl)acetate with key analogs:
Key Observations:
- Substituent Effects: The 4-bromonaphthalene group in the target compound enhances steric bulk and lipophilicity compared to simpler phenyl (e.g., Ethyl 2-phenylacetoacetate) or fluorophenyl substituents. Imidazole-containing analogs (e.g., compound D in ) exhibit biological activity due to the heterocyclic core, whereas the target compound is primarily a synthetic building block .
Synthetic Methods :
Physicochemical Properties
- Solubility : The bulky bromonaphthalene group likely reduces solubility in polar solvents compared to Ethyl 2-phenylacetoacetate, which is more soluble due to its smaller aromatic system .
- Stability : The ester group enhances stability compared to the carboxylic acid form (2-(4-bromonaphthalen-1-yl)acetic acid), making it preferable for handling in synthetic workflows .
Crystallographic and Computational Analysis
- Tools like Mercury CSD and SHELXL () are employed to analyze crystal structures of analogs (e.g., Ethyl 1-sec-butyl-2-(4-fluorophenyl)acetate in ). These programs aid in visualizing packing patterns and intermolecular interactions, though crystallographic data for the target compound remains unreported .
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